molecular formula C10H15NO B3217514 1-Amino-4-phenylbutan-2-ol CAS No. 117974-11-5

1-Amino-4-phenylbutan-2-ol

Cat. No. B3217514
CAS RN: 117974-11-5
M. Wt: 165.23 g/mol
InChI Key: LUPIFLARJQGECT-UHFFFAOYSA-N
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Description

1-Amino-4-phenylbutan-2-ol is a compound with the CAS Number: 117974-11-5 . It has a molecular weight of 165.24 and is typically in the form of a powder . This compound belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis . Ammonia and amines can be alkylated by an SN2 reaction with alkyl halides .


Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-4-phenyl-2-butanol . The InChI Code is 1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Stereochemical Studies and Antihistaminic Properties

Studies have explored the stereochemical aspects of compounds similar to 1-Amino-4-phenylbutan-2-ol. One notable research focuses on the synthesis, configuration, and antihistaminic properties of isomeric aminobutenes derived from related compounds. This study highlights the importance of stereochemistry in determining the biological activity of these compounds, particularly their antihistaminic properties (Casy & Parulkar, 1969).

Kinetic Resolution and Enantioselectivity

Another research area involves the kinetic resolution of compounds structurally related to this compound. The study discusses how the CALB-catalyzed aminolysis of these compounds' derivatives can lead to enantioselective processes. This is crucial in synthesizing optically active compounds, which has significant implications in pharmaceutical and chemical synthesis (García-Urdiales, Rebolledo & Gotor, 2001).

Tetrazole-Containing Derivatives

The reactivity of amino and carboxy terminal groups in molecules similar to this compound has been used to prepare tetrazole-containing derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Putis, Shuvalova & Ostrovskii, 2008).

Synthesis of β, γ-Diamino Acids

Research on the synthesis of β, γ-diamino acids from compounds related to D-Phenylalanine, which shares structural similarities with this compound, has been reported. This synthesis is highly diastereoselective and plays a significant role in the development of amino acid derivatives for various applications (Kano, Yokomatsu, Iwasawa & Shibuya, 1988).

Biofuel Production

A study on the engineered ketol-acid reductoisomerase and alcohol dehydrogenase for biofuel production discusses the conversion of glucose to isobutanol, a biofuel, using a modified amino acid pathway. This research highlights the potential application of compounds like this compound in sustainable energy production (Bastian et al., 2011).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage .

properties

IUPAC Name

1-amino-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPIFLARJQGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.70 g of dihydrocinnamaldehyde are dissolved in 20 ml of anhydrous ethanol, and 10 ml of nitromethane and 1 ml of tetramethylguanidine are added, and the mixture is stirred at RT for 1 h. It is concentrated in vacuo, the residue is taken up in 200 ml of ethanol and 5 ml of glacial acetic acid, 10 g of activated Raney nickel are added and the mixture is then hydrogenated at 50° C. and under 25 bar H2 pressure for 5 h. The catalyst is then filtered off, the filtrate is concentrated in vacuo, the residue is taken up in saturated aqueous sodium bicarbonate solution, and non-polar impurities are removed by extraction with diethyl ether. Extraction 3 times with tetrahydrofuran, drying over sodium sulfate, and concentration in vacuo provides 5.75 g of (D,L)-4-phenyl-2-hydroxy-1-butylamine as a colorless oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1b is prepared from 2-hydroxy-4-phenylbutanenitrile according to the protocol described for 1a; LiAlH4 (6.2 g, 163 mmol), Et2O (120 ml), 2-hydroxy-4-phenylbutanenitrile (12.4 g, 77 mmol), H2O (6.2 ml), 15% aqueous NaOH (6.2 ml) and H2O (18 ml). The product, an orange oil, is used with no other purification (11 g, 87%); 1H NMR (100 MHz, CDCl3) δ: 1.80 (m, 3H), 2.65 (m, 4H), 3.62 (m, 3H), 7.21 (s, 5H); 13C NMR (25 MHz, CDCl3) δ: 33.98, 36.25, 70.92, 125.46, 128.04, 141.74. Analysis calculated for C10H15NO: C, 72.69; H, 9.15; N, 8.48. Experimental: C, 72.45; H, 9.33; N, 8.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
120 mL
Type
solvent
Reaction Step Eight
Name

Synthesis routes and methods III

Procedure details

2-(2-phenylethyl)oxirane (8.0 g, 54 mmol) was placed in a sealed tube with 7N NH3-MeOH (130 mL) and stirred 2 hours at 70° C. followed by concentration to a clear oil (and was used without further purification in the following step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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